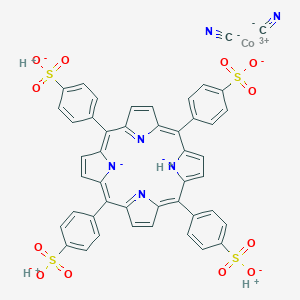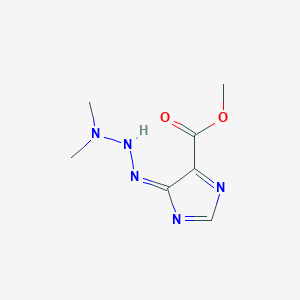
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester, also known as DTIC or dacarbazine, is a synthetic chemotherapy drug that is used in the treatment of various types of cancers, including melanoma, Hodgkin's lymphoma, and sarcoma. DTIC is a prodrug that is metabolized in the liver to its active form, which then interferes with DNA synthesis and causes cancer cell death.
Wirkmechanismus
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is a prodrug that is metabolized in the liver to its active form, which then interferes with DNA synthesis by alkylating the DNA. This causes cross-linking of the DNA strands, which leads to cell death.
Biochemische Und Physiologische Effekte
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth, and the suppression of the immune system. 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has also been found to induce DNA damage and increase the expression of tumor suppressor genes.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has several advantages for lab experiments, including its ability to induce DNA damage and cell death in cancer cells. However, it also has several limitations, including its toxicity and the potential for drug resistance.
Zukünftige Richtungen
There are several future directions for the study of 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester and its anti-cancer properties. These include the development of new and more effective chemotherapy drugs, the identification of biomarkers for drug response, and the investigation of combination therapies that may increase the effectiveness of 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester. Additionally, there is ongoing research into the mechanisms of drug resistance and how to overcome it.
Synthesemethoden
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is synthesized by the reaction of 5-aminotetrazole with methyl chloroformate, followed by the reaction with hydrazine to form 5-(3,3-dimethyl-1-triazenyl) imidazole-4-carboxamide. This intermediate is then reacted with methyl iodide to form 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has been extensively studied for its anti-cancer properties and has been used in numerous clinical trials. It has been found to be effective in the treatment of melanoma, Hodgkin's lymphoma, and sarcoma. 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is often used in combination with other chemotherapy drugs to increase its effectiveness.
Eigenschaften
CAS-Nummer |
10197-64-5 |
|---|---|
Produktname |
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester |
Molekularformel |
C7H11N5O2 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
methyl 4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C7H11N5O2/c1-12(2)11-10-6-5(7(13)14-3)8-4-9-6/h4H,1-3H3,(H,8,9)/b11-10+ |
InChI-Schlüssel |
XCVJUTOZUXOGDF-UXBLZVDNSA-N |
Isomerische SMILES |
CN(C)N/N=C/1\C(=NC=N1)C(=O)OC |
SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)OC |
Kanonische SMILES |
CN(C)NN=C1C(=NC=N1)C(=O)OC |
Synonyme |
methyl (5Z)-5-(dimethylaminohydrazinylidene)imidazole-4-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)
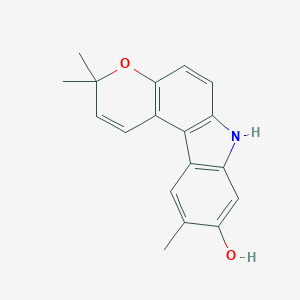

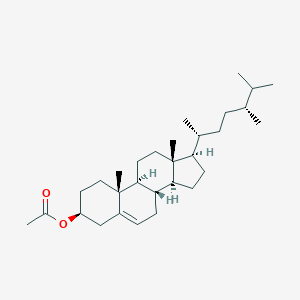
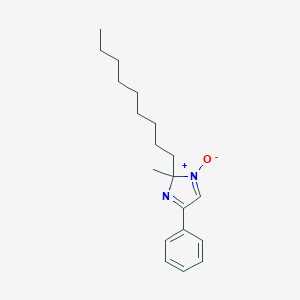
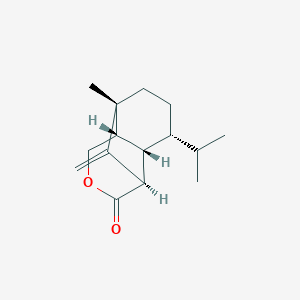
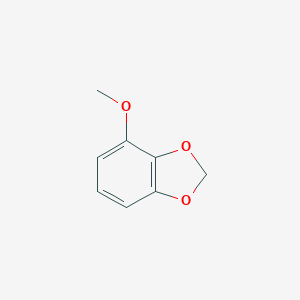
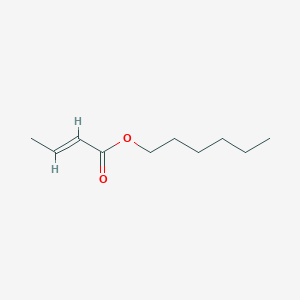
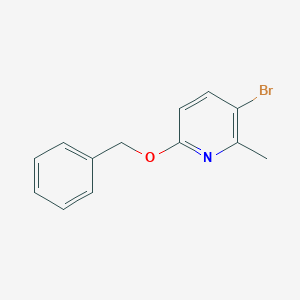
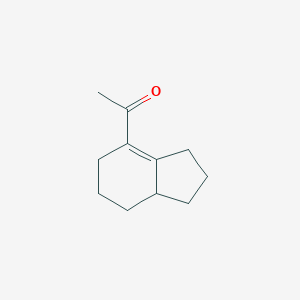
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

